1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone

Medicinal chemistry Chemical biology Kinase inhibitor design

1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone (CAS 866040-57-5) is a synthetic, heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class. It possesses a molecular formula of C14H11ClN2OS, a molecular weight of 290.77 g/mol, and features a 4-chlorophenyl substituent at the 6-position, a methyl group at the 3-position, and an acetyl group at the 2-position of the fused imidazo[2,1-b]thiazole core.

Molecular Formula C14H11ClN2OS
Molecular Weight 290.77
CAS No. 866040-57-5
Cat. No. B2903212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
CAS866040-57-5
Molecular FormulaC14H11ClN2OS
Molecular Weight290.77
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)Cl)C(=O)C
InChIInChI=1S/C14H11ClN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3
InChIKeyBFPOBSMKWCREGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone (CAS 866040-57-5): Chemical Identity and Procurement Baseline


1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone (CAS 866040-57-5) is a synthetic, heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class . It possesses a molecular formula of C14H11ClN2OS, a molecular weight of 290.77 g/mol, and features a 4-chlorophenyl substituent at the 6-position, a methyl group at the 3-position, and an acetyl group at the 2-position of the fused imidazo[2,1-b]thiazole core . The compound is commercially available from multiple research chemical vendors with reported purities typically ranging from 90% to ≥98% . Its predicted physicochemical properties include a LogP of approximately 4.23, a topological polar surface area (TPSA) of 34.37 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, suggesting moderate to high lipophilicity and good membrane permeability potential .

Why Imidazo[2,1-b]thiazole Analogs Cannot Be Generically Substituted for CAS 866040-57-5


Within the imidazo[2,1-b]thiazole chemical class, minor structural modifications are known to produce dramatic shifts in biological target engagement, potency, and selectivity . Published structure-activity relationship (SAR) studies on closely related analogs demonstrate that the nature and position of substituents on the imidazo[2,1-b]thiazole scaffold—particularly at the 2-, 3-, and 6-positions—directly govern kinase inhibition profiles, antiproliferative potency across cancer cell line panels, and nuclear receptor agonism [1][2]. For example, CITCO (bearing a 5-carbaldehyde oxime) acts as a potent CAR/PXR agonist (EC50 ~49 nM), while 2-acetamide derivatives show VEGFR2 inhibition and cytotoxicity against MDA-MB-231 cells (IC50 1.4 µM) [3][4]. The specific 2-acetyl-3-methyl-6-(4-chlorophenyl) substitution pattern of CAS 866040-57-5 is therefore expected to confer a distinct biological fingerprint that cannot be replicated by off-the-shelf substitution with other imidazo[2,1-b]thiazole building blocks. However, it must be noted that no published quantitative biological data have been identified for this exact compound to confirm its specific differentiation.

Quantitative Differentiation Evidence for CAS 866040-57-5: Comparative Analysis


Structural Differentiation: 2-Acetyl-3-methyl vs. 3-Acetic Acid Hydrazide and 5-Carbaldehyde Oxime Derivatives

The structural differentiation of CAS 866040-57-5 from close imidazo[2,1-b]thiazole analogs is defined by its unique 2-acetyl-3-methyl-6-(4-chlorophenyl) substitution triad. Unlike the extensively studied CITCO (CAS 338404-52-7), which carries a 5-carbaldehyde O-(3,4-dichlorobenzyl) oxime and acts as a CAR/PXR dual agonist, CAS 866040-57-5 places an acetyl group at position 2 and a methyl at position 3 [1]. This is distinct from published anticancer leads such as compound 5l (CAS 68347-85-3 analog), which features a 3-acetamide linked to an N-pyridinyl moiety and shows MDA-MB-231 IC50 = 1.4 µM [2]. The absence of hydrogen-bond donors (H_Donors = 0) and the presence of the acetyl carbonyl as an H-bond acceptor in CAS 866040-57-5 predict a distinct target interaction profile compared to hydrazide or acetamide-bearing analogs that can donate hydrogen bonds .

Medicinal chemistry Chemical biology Kinase inhibitor design

Imidazo[2,1-b]thiazole Class-Level Anticancer Activity: Benchmarking Against Sorafenib in MDA-MB-231

While no direct anticancer data exist for CAS 866040-57-5, class-level evidence from structurally related imidazo[2,1-b]thiazole analogs bearing a 4-chlorophenyl substituent provides a quantitative benchmark. Compound 5l—a 3-acetamide analog with the identical 6-(4-chlorophenyl) group—demonstrated an IC50 of 1.4 µM against the MDA-MB-231 triple-negative breast cancer cell line, representing a 3.7-fold improvement over sorafenib (IC50 = 5.2 µM), and showed 16.1-fold selectivity over HepG2 hepatocellular carcinoma cells (IC50 = 22.6 µM) . Separately, a series of imidazo[2,1-b]thiazole-based focal adhesion kinase (FAK) inhibitors showed cytotoxic effects against glioma C6 cells [1]. These data demonstrate that the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole scaffold is a validated anticancer pharmacophore.

Anticancer Kinase inhibition Breast cancer

Multitargeted Kinase Inhibition: IGF-1R/EGFR Class Potential of Imidazo[2,1-b]thiazoles

The imidazo[2,1-b]thiazole scaffold has been validated as a privileged structure for multitargeted kinase inhibition. A seminal publication demonstrated that imidazo[2,1-b]thiazole derivatives act as dual inhibitors of insulin-like growth factor-1 receptor (IGF-1R) and members of the epidermal growth factor receptor (EGFR/ErbB) family of receptor tyrosine kinases [1]. This multitargeted profile is mechanistically significant because co-targeting IGF-1R and EGFR has been shown to overcome resistance mechanisms observed with single-agent EGFR inhibitors. Additionally, imidazo[2,1-b]thiazole derivatives have been identified as B-Raf kinase inhibitors with promising activity [2]. While the precise kinase inhibition profile of CAS 866040-57-5 is uncharacterized, the 2-acetyl substitution pattern places it at an unexplored region of SAR space within this validated multitargeted kinase inhibitor scaffold.

Kinase inhibitor IGF-1R EGFR Multitargeted therapy

Procurement-Driven Application Scenarios for 1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone (CAS 866040-57-5)


Kinase Inhibitor Lead Discovery: Scaffold-Hopping from Validated Imidazo[2,1-b]thiazole Pharmacophores

CAS 866040-57-5 is suitable as a novel starting point for kinase inhibitor lead discovery programs. Given the established multitargeted IGF-1R/EGFR/B-Raf inhibition profile of the imidazo[2,1-b]thiazole class, this compound offers an unexplored 2-acetyl-3-methyl substitution pattern for scaffold-hopping campaigns aimed at modulating kinase selectivity [1]. Procurement of this compound enables screening against kinase panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its selectivity fingerprint relative to known class representatives . The absence of H-bond donors optimizes its ligand efficiency profile for ATP-binding site engagement.

Anticancer SAR Expansion: Modifying the 2-Acetyl Moiety for Cytotoxic Optimization

The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole scaffold has demonstrated verified anticancer activity, with close analogs showing MDA-MB-231 IC50 values of 1.4 µM (3.7-fold more potent than sorafenib) [1]. CAS 866040-57-5 can serve as a versatile synthetic intermediate for generating 2-position derivatives (e.g., via Claisen condensation, hydrazone formation, or reductive amination of the acetyl carbonyl) to systematically explore SAR around this position. The commercial availability of the compound at multi-gram scale from multiple suppliers facilitates medicinal chemistry campaigns without requiring de novo scaffold synthesis .

Nuclear Receptor and CYP Induction Profiling: Investigating CAR/PXR Transactivation Potential

The structural relationship between CAS 866040-57-5 and CITCO—the prototypical human CAR agonist (EC50 ~49 nM with >50-fold selectivity over PXR)—warrants investigation of this compound for nuclear receptor modulation [1]. The distinct 2-acetyl-3-methyl substitution may shift nuclear receptor selectivity away from CAR toward PXR or other orphan nuclear receptors. This compound can be deployed in cell-based CAR/PXR transactivation assays (e.g., luciferase reporter gene assays in HepG2 cells) to assess its potential as a chemical biology tool for studying xenobiotic sensing and drug metabolism regulation .

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